3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine
Description
Bond Length and Angle Analysis
The molecular geometry of this compound is characterized by specific bond lengths and angles that reflect the electronic influence of the various substituents. The carbon-chlorine bond typically exhibits a length of approximately 1.74 Ångströms, which is consistent with aromatic carbon-chlorine bonds in similar heterocyclic systems. The carbon-oxygen bond of the methoxy group displays characteristics typical of aromatic ethers, with bond lengths around 1.36 Ångströms, indicating significant double-bond character due to resonance between the oxygen lone pairs and the aromatic π-system.
The trifluoromethyl group attachment to the pyridine ring involves a carbon-carbon bond with a length typically ranging from 1.50 to 1.52 Ångströms, reflecting the sp³ hybridization of the trifluoromethyl carbon and the sp² hybridization of the aromatic carbon. The carbon-fluorine bonds within the trifluoromethyl group are characterized by their exceptional strength and short length, typically measuring approximately 1.33 Ångströms, which contributes to the remarkable stability and electron-withdrawing power of this functional group.
| Bond Type | Typical Bond Length (Å) | Electronic Character |
|---|---|---|
| C-Cl (aromatic) | 1.74 | Single bond with partial ionic character |
| C-O (methoxy) | 1.36 | Resonance-stabilized partial double bond |
| C-CF₃ | 1.51 | Single bond with electron-withdrawing character |
| C-F (trifluoromethyl) | 1.33 | Highly polar single bond |
| Pyridine C-N | 1.34 | Aromatic bond with partial double character |
| Pyridine C-C | 1.39 | Aromatic bond |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)
The spectroscopic properties of this compound provide detailed insights into its molecular structure, electronic environment, and dynamic behavior in solution. Nuclear magnetic resonance spectroscopy reveals the distinct chemical environments of the various hydrogen and carbon atoms within the molecule, while infrared and Raman spectroscopy provide information about molecular vibrations and functional group characteristics.
Nuclear Magnetic Resonance Spectroscopic Analysis
Proton nuclear magnetic resonance spectroscopy of this compound displays characteristic signal patterns that reflect the electronic and magnetic environments created by the various substituents. The aromatic protons of the pyridine ring appear in distinct regions of the spectrum, with their chemical shifts significantly influenced by the electron-withdrawing and electron-donating effects of the neighboring substituents. Research on related trifluoromethyl-substituted pyridines has shown that protons adjacent to trifluoromethyl groups typically appear downfield due to the deshielding effect of the electronegative fluorine atoms.
The methoxy group protons appear as a characteristic singlet in the aliphatic region of the spectrum, typically around 3.8 to 4.2 parts per million, representing the three equivalent hydrogen atoms of the -OCH₃ group. The chemical shift of this signal is influenced by the electron-withdrawing effects of the pyridine ring and the neighboring substituents, with the trifluoromethyl group causing a slight downfield shift compared to simple methoxypyridines.
Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information about the trifluoromethyl group environment. The three equivalent fluorine atoms typically appear as a sharp singlet in the fluorine spectrum, with chemical shifts around -67 to -68 parts per million relative to trichlorofluoromethane. The exact chemical shift value depends on the electronic environment created by the other substituents on the pyridine ring and can serve as a sensitive probe of the molecule's electronic structure.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecule, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbon atoms display chemical shifts typical of substituted pyridines, with variations reflecting the electron-donating or electron-withdrawing nature of the adjacent substituents. The methoxy carbon appears in the aliphatic region, typically around 55 to 60 parts per million.
Vibrational Spectroscopy Characteristics
Fourier transform infrared spectroscopy of this compound exhibits characteristic absorption bands that correspond to the various functional groups and molecular motions within the compound. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1400 and 1600 wavenumbers, providing information about the aromatic ring system and its substitution pattern.
The trifluoromethyl group displays highly characteristic vibrational modes, with strong carbon-fluorine stretching vibrations typically appearing between 1100 and 1300 wavenumbers. These bands are particularly intense due to the high polarity of the carbon-fluorine bonds and serve as diagnostic indicators for the presence of trifluoromethyl functionality. The asymmetric and symmetric stretching modes of the CF₃ group can be distinguished, providing detailed information about the local molecular environment.
The methoxy group contributes several characteristic vibrational modes to the infrared spectrum, including carbon-oxygen stretching vibrations around 1250 wavenumbers and carbon-hydrogen stretching vibrations of the methyl group in the 2800 to 3000 wavenumber region. The intensity and exact frequency of these vibrations are modulated by the electronic effects of the pyridine ring and the other substituents.
| Vibrational Mode | Frequency Range (cm⁻¹) | Relative Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium |
| Methoxy C-H stretch | 2800-3000 | Medium |
| Aromatic C=C/C=N stretch | 1400-1600 | Strong |
| C-F stretch (CF₃) | 1100-1300 | Very Strong |
| C-O stretch (methoxy) | 1240-1260 | Medium |
| C-Cl stretch | 700-800 | Medium |
Raman spectroscopy provides complementary vibrational information, with particular sensitivity to symmetric vibrational modes and aromatic ring breathing motions. The trifluoromethyl group exhibits characteristic Raman bands that are often more clearly resolved than in infrared spectroscopy, while the aromatic ring system displays typical pyridine vibrational patterns modified by the substituent effects.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound are fundamentally influenced by the molecular structure and the nature of intermolecular interactions arising from its polar functional groups. The presence of the trifluoromethyl group significantly affects the compound's volatility, solubility characteristics, and thermal stability, while the methoxy and chloro substituents contribute additional complexity to its phase behavior and thermodynamic profile.
Thermal Properties and Stability
The thermal behavior of this compound is characterized by enhanced stability compared to many organic compounds due to the aromatic pyridine core and the strong carbon-fluorine bonds of the trifluoromethyl group. Computational predictions for related compounds suggest a boiling point in the range of 190 to 210 degrees Celsius at standard atmospheric pressure. The exact boiling point is influenced by the specific substitution pattern and the balance between molecular weight and intermolecular interactions.
The melting point of the compound reflects the efficiency of crystal packing and the strength of intermolecular interactions in the solid state. Compounds with similar structural features typically exhibit melting points in the range of 40 to 80 degrees Celsius, depending on the specific arrangement of substituents and their ability to participate in intermolecular interactions such as dipole-dipole attractions and halogen bonding.
Thermal stability studies indicate that trifluoromethyl-substituted pyridines generally display remarkable thermal resistance, with decomposition temperatures often exceeding 300 degrees Celsius. This stability arises from the exceptional strength of carbon-fluorine bonds and the aromatic stabilization energy of the pyridine ring system. However, the presence of the methoxy group may introduce a potential decomposition pathway at elevated temperatures through demethylation reactions.
Physical State and Density Characteristics
At standard temperature and pressure conditions, this compound is expected to exist as a liquid, based on its molecular weight and structural characteristics. The compound's density is estimated to be approximately 1.4 grams per cubic centimeter, reflecting the significant contribution of the trifluoromethyl group, chlorine atom, and the aromatic ring system to the overall molecular mass.
The liquid state properties are influenced by the molecular shape and the nature of intermolecular interactions. The polar nature of the molecule, arising from the electron-withdrawing trifluoromethyl and chloro groups balanced by the electron-donating methoxy group, results in significant dipole moments that affect viscosity, surface tension, and other bulk liquid properties.
Vapor pressure characteristics are expected to be moderate, with the compound exhibiting measurable volatility at room temperature but significantly lower vapor pressure than simple hydrocarbons of similar molecular weight. This behavior is typical of polar aromatic compounds and reflects the enhanced intermolecular interactions that reduce the tendency for molecules to escape from the liquid phase.
Solubility and Partition Behavior
The solubility profile of this compound is determined by the complex interplay between its polar and nonpolar structural elements. The compound is expected to exhibit moderate solubility in polar organic solvents such as acetone, ethanol, and dimethyl sulfoxide, due to the presence of the polar methoxy group and the overall molecular dipole moment. The trifluoromethyl group, while highly electronegative, also imparts lipophilic characteristics that enhance solubility in less polar organic media.
Water solubility is expected to be limited due to the predominantly aromatic and halogenated nature of the molecule, despite the presence of the methoxy group which can participate in hydrogen bonding with water molecules. The calculated logarithmic partition coefficient (logP) values for similar compounds typically range from 2.5 to 4.0, indicating a preference for organic phases over aqueous media in biphasic systems.
The distribution behavior between different solvent systems is influenced by the specific solvation requirements of the various functional groups within the molecule. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy oxygen provides additional sites for favorable solvation interactions in protic solvents.
| Property | Estimated Value | Methodology |
|---|---|---|
| Boiling Point | 190-210°C | Computational prediction |
| Density | 1.4±0.1 g/cm³ | Structure-property correlation |
| LogP | 2.5-4.0 | Calculated partition coefficient |
| Vapor Pressure | 0.5±0.4 mmHg at 25°C | Computational estimation |
| Flash Point | 74±27°C | Predicted value |
Properties
IUPAC Name |
3-chloro-2-methoxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-4(8)2-3-5(12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMSUMGQLYZWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247834 | |
| Record name | 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-05-3 | |
| Record name | 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214323-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation (Introduction of the Chloro Group)
- The chloro substituent is introduced via selective halogenation of pyridine precursors. For example, chlorination of methylpyridine derivatives or chlorination of trifluoromethylpyridine intermediates under controlled conditions is employed.
- Industrial processes often use chlorine gas or other chlorinating agents in the presence of catalysts such as cobalt chloride at elevated temperatures (200–400 °C) to achieve selective chlorination.
Methoxylation (Introduction of the Methoxy Group)
- The methoxy group is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro or fluoro) at the 2-position with methoxide ions.
- Sodium methoxide or other alkoxide reagents are used under reflux conditions, often in polar aprotic solvents, to replace halogens with methoxy groups.
- Reaction conditions are optimized to minimize side reactions and maximize yield of 2-methoxypyridine derivatives.
Trifluoromethylation (Introduction of the Trifluoromethyl Group)
- The trifluoromethyl group at the 6-position can be introduced by:
- Using trifluoromethyl-containing building blocks in the pyridine ring construction.
- Chlorine/fluorine exchange reactions starting from trichloromethylpyridine intermediates.
- Direct trifluoromethylation using trifluoromethyl active species such as trifluoromethyl copper reagents reacting with halopyridines.
- Vapor-phase fluorination or nucleophilic substitution reactions under high temperature and pressure are common for converting trichloromethyl intermediates to trifluoromethyl derivatives.
Representative Synthetic Routes and Reaction Conditions
A typical synthetic sequence for this compound may proceed as follows:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Chlorination | 3-picoline or 2-chloro-5-methylpyridine | Chlorine gas, CoCl2 catalyst, 200–400 °C | Selective chlorination at position 3 |
| 2 | Trichloromethyl intermediate formation | Chlorinated pyridine | Chlorination under liquid phase | Formation of 2,3-dichloro-5-(trichloromethyl)pyridine intermediate |
| 3 | Fluorination | Trichloromethyl intermediate | Vapor-phase fluorination with HF, 170–200 °C, high pressure | Conversion to trifluoromethylpyridine derivative |
| 4 | Methoxylation | Halogenated trifluoromethylpyridine | Sodium methoxide, reflux in polar aprotic solvent | Substitution of halogen by methoxy group at position 2 |
This route leverages the chlorine/fluorine exchange method and nucleophilic substitution for methoxylation, aligning with the most commonly used industrial methods.
Detailed Research Findings and Optimization
- Yield and Selectivity: Multi-step syntheses starting from 3-picoline yield overall product yields around 30%, with temperature and solvent choice critically influencing intermediate stability and reaction efficiency.
- Reactivity of Leaving Groups: Chlorine substituents are more reactive than fluorine in nucleophilic aromatic substitution, facilitating methoxylation under milder conditions (e.g., 60 °C in DMF), whereas fluorine requires harsher conditions (e.g., 120 °C with CsF/DMSO).
- Catalysts and Conditions: Use of cobalt chloride and aluminum fluoride catalysts enhances chlorination and fluorination steps, improving selectivity and reducing by-products.
- Environmental and Economic Considerations: Recent methods avoid toxic nitrile solvents and employ low-toxicity solvents like dichloromethane with solvent recycling to reduce environmental impact and production costs.
Comparative Data Table: Reactivity of Halogen Substituents in Nucleophilic Substitution
| Leaving Group | Relative Reactivity | Typical Nucleophiles | Reaction Conditions |
|---|---|---|---|
| Chlorine (Cl) | 1.0 (reference) | Amines, alkoxides | Mild (e.g., DMF, 60 °C) |
| Fluorine (F) | 0.3 | Strong bases (Grignard reagents) | Harsh (e.g., CsF/DMSO, 120 °C) |
This data highlights the preference for halogen substitution at chlorine sites for methoxylation in the target compound.
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Chlorine/Fluorine Exchange | Conversion of trichloromethylpyridine intermediates to trifluoromethyl derivatives via fluorination | Economical, scalable | Requires high temperature and pressure |
| Pyridine Ring Construction | Building pyridine ring from trifluoromethyl-containing precursors | High selectivity | Multi-step, moderate overall yield |
| Direct Trifluoromethylation | Using trifluoromethyl copper reagents for substitution on halopyridines | Direct introduction, fewer steps | Requires specialized reagents, sensitivity to conditions |
| Methoxylation via Nucleophilic Substitution | Replacement of halogen with methoxy group using sodium methoxide or similar | Mild conditions, good yields | Dependent on leaving group reactivity |
Concluding Remarks
The preparation of this compound is a complex process involving strategic halogenation, methoxylation, and trifluoromethylation steps. Current methodologies favor the chlorine/fluorine exchange and pyridine ring construction routes due to their efficiency and scalability. Optimization of reaction conditions, catalyst selection, and solvent use are critical to maximize yield and selectivity while minimizing environmental impact. Advanced characterization techniques such as ^19F NMR and X-ray crystallography support the development and refinement of these synthetic methods.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro group at position 3 is the primary site for nucleophilic substitution due to its electron-withdrawing neighbors (trifluoromethyl and pyridine ring), which enhance its leaving ability. Key reactions include:
Reagents and Conditions:
-
Ammonia or amines : React under basic conditions (e.g., KOH, DMF, 60–100°C) to yield amino derivatives .
-
Alkoxides : Sodium methoxide or ethoxide in polar aprotic solvents facilitate methoxy/ethoxy substitutions .
-
Thiols : Thiophenol derivatives react in the presence of Cu catalysts .
Example Reaction Pathway :
Coupling Reactions
The chloro group participates in cross-coupling reactions to form biaryl or heteroaryl structures:
Suzuki-Miyaura Coupling:
-
Reagents : Pd(PPh₃)₄, arylboronic acids, Na₂CO₃, ethanol/water .
-
Products : Biaryl derivatives with retained methoxy and trifluoromethyl groups .
Example :
Methoxy Group Reactivity:
-
Demethylation : HBr/AcOH under reflux removes the methoxy group to form a hydroxyl derivative.
-
Electrophilic Substitution : The methoxy group directs electrophiles to positions 4 or 5, though the trifluoromethyl group deactivates the ring .
Trifluoromethyl Stability:
The CF₃ group is generally inert under mild conditions but can undergo radical-mediated transformations under UV light or high temperatures .
Influence of Substituents on Reactivity
-
Chloro Group : Enhanced leaving-group ability due to adjacent electron-withdrawing groups .
-
Methoxy Group : Activates the ring for electrophilic substitution at positions 4/5 but sterically hinders some reactions .
-
Trifluoromethyl Group : Stabilizes intermediates via inductive effects and directs substituents meta to itself .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine has been explored for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer activities. The trifluoromethyl group may increase bioavailability and enhance interactions with biological targets such as enzymes and receptors.
Case Study : A study demonstrated that related compounds effectively inhibited the growth of cancer cell lines, suggesting that this compound could be a candidate for further drug development.
Agrochemicals
This compound serves as a building block in the synthesis of agrochemicals, particularly fungicides. Its derivatives have shown enhanced efficacy compared to traditional compounds.
Application Example : The synthesis of fluazinam, a potent fungicide, utilizes intermediates derived from trifluoromethylpyridine structures. Fluazinam's mechanism involves interference with respiratory biochemistry, demonstrating the importance of trifluoromethyl substitution in agrochemical efficacy .
Material Science
In material science, this compound is utilized in developing materials with specific properties such as enhanced stability and reactivity. Its unique structure allows for modifications leading to advanced materials used in various industrial applications.
Mechanism of Action
The mechanism by which 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chlorine and methoxy groups, modulates the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Key structural analogs differ in substituent type, position, or electronic properties, impacting reactivity and applications:
Notes:
- Positional Isomerism: Substitutent positions critically influence electronic distribution. For example, shifting the methoxy group from position 2 to 3 (as in 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine) reduces electron donation to the pyridine ring, altering reactivity in nucleophilic substitutions .
- Functional Group Effects: Replacing methoxy with thiol (as in 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol) introduces sulfur-based reactivity, enabling disulfide bond formation or coordination chemistry .
Biological Activity
3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with three significant substituents:
- A chlorine atom at the 3-position
- A methoxy group at the 2-position
- A trifluoromethyl group at the 6-position
These functional groups contribute to its unique chemical properties and biological activities.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability, allowing the compound to disrupt microbial cellular functions. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this compound may also possess these properties.
The biological activity of this compound is thought to involve interactions with specific molecular targets. It may act by inhibiting enzymes or interfering with metabolic pathways in target organisms. For instance, it could potentially inhibit key enzymes involved in cell wall synthesis or disrupt metabolic processes critical for microbial survival .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that:
- The presence of the trifluoromethyl group significantly enhances biological potency compared to non-fluorinated analogs.
- Variations in the position of substituents can lead to distinct biological profiles, affecting efficacy against specific pathogens or pests .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Agrochemical Applications : In agricultural settings, compounds similar to this compound have been used as pesticides due to their ability to target specific pests while minimizing harm to non-target organisms. The trifluoromethyl substitution has been associated with increased fungicidal activity compared to other halogenated compounds .
- Pharmaceutical Development : The compound's unique structure has led to investigations into its use as a pharmaceutical intermediate. Its potential for modulating enzyme activity opens avenues for drug development aimed at treating infectious diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | Similar substitution pattern but different position of trifluoromethyl group | Potentially different biological activity |
| 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | Chlorine and methoxy groups at different positions | May exhibit distinct reactivity profiles |
| 3-Chloro-5-(trifluoromethyl)pyridine | Lacks methoxy group | Focused more on trifluoromethyl effects |
This table illustrates how structural variations can impact biological behavior, emphasizing the importance of specific substituent positioning in determining activity.
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Method | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | KF/DMSO, 100°C, 12 hrs | 60–75% | Competing side reactions |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C | 70–85% | Catalyst sensitivity to O₂ |
| Trifluoromethylation | CuCF₃, THF, RT, 24 hrs | 50–65% | Purification complexity |
Basic: What reaction mechanisms dominate transformations involving this compound?
Answer:
The compound undergoes:
- Oxidation : KMnO₄ or CrO₃ oxidizes the methoxy group to carbonyl derivatives (e.g., aldehydes) under acidic conditions .
- Substitution : Chlorine at position 3 is susceptible to nucleophilic displacement by amines or thiols in basic media (e.g., Et₃N/DMF) .
- Cross-coupling : Pd-catalyzed coupling with aryl boronic acids via a transmetallation mechanism .
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress . GC-MS (DB-5 column) quantifies residues .
- Spectroscopy : ¹⁹F NMR (δ –60 to –70 ppm for CF₃) and ¹H NMR (δ 3.9–4.1 ppm for OCH₃) confirm substitution patterns .
- X-ray crystallography : Resolves stereochemical ambiguities; dihedral angles between pyridine and substituents (e.g., 59.8° in related structures) .
Basic: What safety protocols are critical during handling?
Answer:
- Toxicity : Acute oral toxicity (LD₅₀ > 300 mg/kg) requires PPE (gloves, goggles) .
- Waste disposal : Halogenated byproducts must be segregated and treated by licensed waste management .
- Storage : Stable under inert gas (N₂) at –20°C; avoid moisture to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Answer:
Discrepancies arise from:
- Solvent purity : Trace water in DMSO reduces nucleophilic substitution efficiency; use molecular sieves .
- Catalyst deactivation : Pd catalysts degrade in aerobic conditions; rigorous degassing improves Suzuki coupling yields .
- Temperature control : Exothermic trifluoromethylation requires precise cooling to –10°C to suppress side products .
Advanced: What strategies enable regioselective functionalization via cross-coupling reactions?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., –OMe) to activate C–H bonds for Pd/Cu-mediated couplings .
- Protecting groups : Temporarily block reactive sites (e.g., CF₃) with trimethylsilyl groups during halogenation .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 mins vs. 24 hrs) while maintaining regioselectivity .
Advanced: How can computational models predict bioactivity or reactivity?
Answer:
- DFT calculations : Model electron density maps to identify reactive sites (e.g., high Fukui indices at C-3 and C-6) .
- Molecular docking : Predict binding affinity to enzymes (e.g., p38 MAP kinase) using PyMOL or AutoDock .
- QSAR studies : Correlate substituent effects (e.g., –CF₃ lipophilicity) with antimicrobial activity .
Advanced: What structure-activity relationships (SARs) are observed in related pyridine derivatives?
Answer:
- Trifluoromethyl groups : Enhance metabolic stability and membrane permeability in kinase inhibitors .
- Chlorine substitution : Position 3 chlorine increases electrophilicity, improving nucleophilic attack rates .
- Methoxy groups : Ortho-methoxy substituents induce steric hindrance, reducing off-target binding .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
